![molecular formula C23H14N2O4S B2705348 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-41-3](/img/structure/B2705348.png)

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

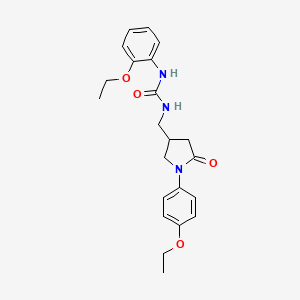

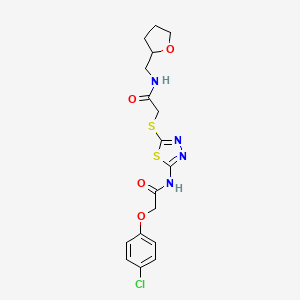

The compound contains a benzo[d]thiazol-2-yl moiety, which is a heterocyclic compound that is often found in various bioactive molecules . It also contains a 4H-chromene-2-carboxamide moiety, which is a type of oxygen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Unfortunately, without more specific information, it’s difficult to predict the exact reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectral properties .Scientific Research Applications

Metal Complex Synthesis and Spectroscopic Studies

A study by Myannik et al. (2018) involved the synthesis of novel organic ligands, including derivatives of the compound , for creating metal complexes with copper(II), cobalt(II), and nickel(II). These complexes were analyzed for their crystal structure and electrochemical properties, indicating potential applications in materials science and catalysis (Myannik et al., 2018).

Potential Adenosine Receptor Ligands

Cagide et al. (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors. These compounds were developed through various synthetic approaches, providing insights into their molecular geometry and ligand–receptor binding potential, suggesting their use in developing new therapeutic agents (Cagide et al., 2015).

Chemosensors for Cyanide Anions

Wang et al. (2015) developed coumarin benzothiazole derivatives capable of detecting cyanide anions through Michael addition reactions and fluorescence turn-on responses. This study highlights the compound's application in environmental monitoring and public safety (Wang et al., 2015).

Antimicrobial Agents

Several studies have focused on synthesizing derivatives of the compound to evaluate their antimicrobial properties. For example, Talupur et al. (2021) synthesized derivatives showing significant antibacterial effects, indicating their potential use in developing new antibiotics or disinfectants (Talupur et al., 2021).

Microwave-Assisted Synthesis for Antimicrobial Activity

Raval et al. (2012) utilized microwave irradiation to synthesize derivatives efficiently, demonstrating significant antibacterial and antifungal activities. This approach highlights the compound's versatility in pharmaceutical development and the benefits of microwave-assisted synthesis in organic chemistry (Raval et al., 2012).

Mechanism of Action

Target of Action

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Thiazole derivatives, a class of compounds to which this compound belongs, are known to have diverse biological activities, suggesting they may have favorable adme properties .

Result of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and anti-tubercular properties

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been reported to exhibit inhibitory activity against Mycobacterium tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O4S/c26-17-11-13(9-10-15(17)23-25-16-6-2-4-8-21(16)30-23)24-22(28)20-12-18(27)14-5-1-3-7-19(14)29-20/h1-12,26H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJAWXNYZPYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)

![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)